![molecular formula C20H23ClN2O2 B4185346 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)
1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine
Overview
Description
1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its unique pharmacological properties. TFMPP has been extensively studied for its potential use in various fields such as medicine and agriculture.
Mechanism of Action
1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and pain. 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine also acts as a dopamine reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce pain sensitivity in rats. 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has insecticidal and acaricidal properties, which may make it useful in agriculture.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine in lab experiments is that it has well-defined pharmacological properties, which makes it a useful tool for studying the mechanisms of action of various neurotransmitters. However, one limitation is that 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has potential applications in medicine and agriculture. In medicine, further studies are needed to determine its efficacy and safety as an anxiolytic, antidepressant, and analgesic. In agriculture, further studies are needed to determine its effectiveness as an insecticide and acaricide. Additionally, further studies are needed to determine the long-term effects of 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine on the brain and other organs.
Scientific Research Applications
1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has been extensively studied for its potential use in various fields such as medicine and agriculture. In medicine, 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of migraines and as an analgesic. In agriculture, 1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine has been shown to have insecticidal and acaricidal properties.
properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-19(25-18-10-6-7-16(21)15-18)20(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15,19H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAYPHWPEZYZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



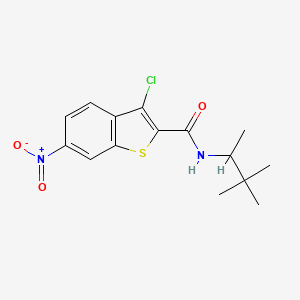
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)
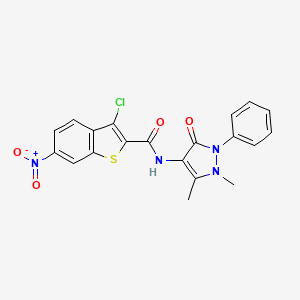
![3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)
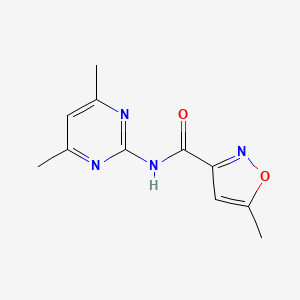
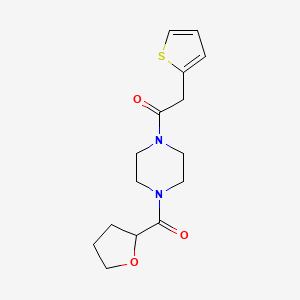
![5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185370.png)
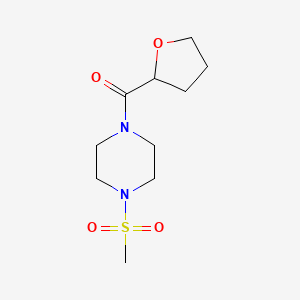
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)